



Molecular Formula:  $C_{32}H_{58}N_2O_8S$ [\[1\]](#)

## Physicochemical Properties

The following table summarizes the key quantitative data for **CHAPSO**, providing a clear comparison of its essential properties.

Property	Value	References
Molecular Weight	630.88 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White solid/powder	<a href="#">[1]</a>
Purity	>99%	<a href="#">[1]</a>
Solubility	Water soluble	<a href="#">[1]</a> <a href="#">[3]</a>
Critical Micelle Concentration (CMC)	8 mM (in water at 25°C)	<a href="#">[1]</a> <a href="#">[3]</a>
Aggregation Number	11	<a href="#">[1]</a> <a href="#">[3]</a>
Average Micellar Weight	7,000 Da	<a href="#">[1]</a> <a href="#">[3]</a>
Cloud Point	90°C	<a href="#">[1]</a> <a href="#">[3]</a>
Conductivity (in 10% solution)	<50 $\mu S$	<a href="#">[1]</a> <a href="#">[3]</a>

## Key Applications and Experimental Protocols

**CHAPSO** is particularly valued for its ability to gently solubilize integral membrane proteins, making it a detergent of choice for applications such as the study of protein structure and function, cryo-electron microscopy (cryo-EM), and the isolation of functional membrane protein complexes. Its higher solubility compared to CHAPS offers an advantage in many experimental setups.[\[1\]](#)

## Solubilization of Integral Membrane Proteins

**CHAPSO** is highly effective at disrupting lipid-lipid and lipid-protein interactions within the cell membrane, thereby liberating membrane-bound proteins into a soluble form without causing denaturation. This is crucial for maintaining the biological activity of the protein of interest.

This protocol provides a general workflow for the solubilization of membrane proteins from cultured cells. Optimization of detergent concentration and incubation times may be necessary for specific proteins.

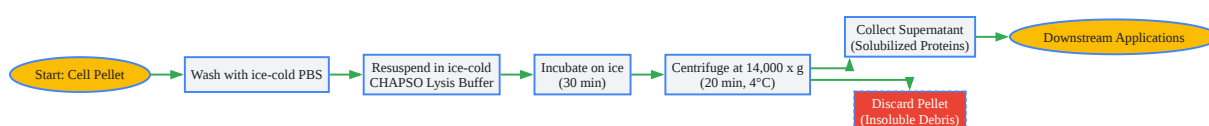
#### Materials:

- Cell pellet containing the membrane protein of interest
- Ice-cold Phosphate-Buffered Saline (PBS)
- Ice-cold Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) **CHAPSO**. Note: The optimal **CHAPSO** concentration can range from 0.5% to 2% and should be determined empirically.
- Protease and phosphatase inhibitor cocktails
- Microcentrifuge
- Pre-chilled microcentrifuge tubes

#### Procedure:

- Cell Pellet Preparation: Harvest cells and wash twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C to obtain a cell pellet.
- Lysis Buffer Preparation: Prepare the Lysis Buffer and add protease and phosphatase inhibitors immediately before use. Keep the buffer on ice.
- Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer at a ratio of 10 volumes of buffer to 1 volume of cell pellet.
- Incubation: Incubate the suspension on ice for 30 minutes with gentle agitation (e.g., on a rocker).
- Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.

- **Supernatant Collection:** Carefully collect the supernatant, which contains the solubilized membrane proteins.
- **Downstream Processing:** The solubilized protein extract is now ready for downstream applications such as immunoprecipitation, affinity chromatography, or enzyme assays.



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Figure 1: Workflow for the solubilization of integral membrane proteins using **CHAPSO** detergent.

## Application in Cryo-Electron Microscopy (Cryo-EM)

### Sample Preparation

**CHAPSO** has been shown to be beneficial in the preparation of samples for single-particle cryo-EM. It can help to overcome issues of preferred particle orientation at the air-water interface, leading to a more uniform distribution of particles in the vitreous ice and improving the quality of the final 3D reconstruction.

This protocol outlines the general steps for preparing a vitrified cryo-EM grid with the addition of **CHAPSO**. The optimal concentration of **CHAPSO** needs to be determined for each specific sample.

Materials:

- Purified protein sample at an appropriate concentration for cryo-EM (typically 0.1 - 5 mg/mL)
- **CHAPSO** stock solution (e.g., 10 mM)

- Cryo-EM grids (e.g., glow-discharged holey carbon grids)
- Plunge-freezing apparatus (e.g., Vitrobot)
- Liquid ethane
- Liquid nitrogen

Procedure:

- Sample Preparation: Prepare the purified protein sample in a suitable buffer.
- Addition of **CHAPSO**: Add a small aliquot of the **CHAPSO** stock solution to the protein sample to achieve a final concentration slightly above its CMC (e.g., 8-10 mM). Note: The optimal concentration should be determined through screening, as excessive detergent can obscure the sample.
- Grid Preparation: Place a glow-discharged cryo-EM grid in the plunge-freezing apparatus.
- Sample Application: Apply 3-4  $\mu\text{L}$  of the protein-**CHAPSO** mixture to the grid.
- Blotting: Blot the grid to remove excess liquid, leaving a thin film of the sample suspended in the grid holes. The blotting time is a critical parameter that needs to be optimized.
- Plunge-Freezing: Immediately plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.
- Grid Storage: Store the vitrified grid in liquid nitrogen until imaging.



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Figure 2: A generalized workflow for the preparation of cryo-EM samples with the addition of **CHAPSO**.

## Solubilization of the Opiate Receptor

**CHAPSO** has been successfully used to solubilize the opiate receptor while maintaining its ability to bind opiates reversibly.<sup>[1]</sup> This is a critical application in drug development and neuroscience research.

This protocol is adapted from established methods for solubilizing G-protein coupled receptors.

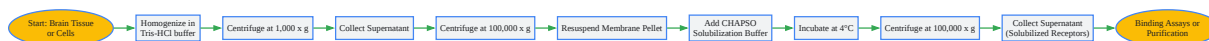
### Materials:

- Brain tissue or cultured cells expressing the opiate receptor
- Homogenization Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EGTA, 5 mM MgCl<sub>2</sub>
- Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol, 10 mM **CHAPSO**
- Protease inhibitor cocktail
- Dounce homogenizer
- Ultracentrifuge

### Procedure:

- **Membrane Preparation:** Homogenize the tissue or cells in ice-cold Homogenization Buffer using a Dounce homogenizer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
- **Crude Membrane Isolation:** Centrifuge the supernatant from the previous step at 100,000 x g for 60 minutes at 4°C to pellet the crude membranes.
- **Membrane Resuspension:** Resuspend the membrane pellet in Homogenization Buffer.
- **Solubilization:** Add an equal volume of Solubilization Buffer (containing protease inhibitors) to the resuspended membranes. Incubate for 1-2 hours at 4°C with gentle stirring.
- **Clarification:** Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized material.

- Collection of Solubilized Receptors: The supernatant contains the solubilized opiate receptors, which can then be used for binding assays or further purification.



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Figure 3: A schematic workflow for the solubilization of the opiate receptor using **CHAPSO**.

## Conclusion

**CHAPSO** is a versatile and effective zwitterionic detergent with significant advantages for the study of membrane proteins. Its ability to maintain the native state of proteins, coupled with its high solubility, makes it an invaluable tool for researchers in biochemistry, structural biology, and drug discovery. The detailed protocols and workflows provided in this guide serve as a starting point for the successful application of **CHAPSO** in a variety of experimental contexts. As with any detergent-based methodology, empirical optimization of concentrations and conditions is recommended to achieve the best results for each specific protein and application.

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